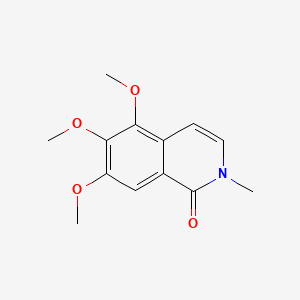
1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Isoquinolinona, 5,6,7-trimetoxí-2-metil- es un compuesto químico con la fórmula molecular C13H15NO4 y un peso molecular de 249.26 g/mol . Este compuesto es conocido por su estructura única, que incluye tres grupos metoxí y un grupo metil unido al núcleo de isoquinolinona. Tiene un punto de ebullición de 441.3°C a 760 mmHg y una densidad de 1.191 g/cm³ .
Métodos De Preparación
La síntesis de 1(2H)-Isoquinolinona, 5,6,7-trimetoxí-2-metil- se puede lograr a través de diversas rutas sintéticas. Un método común implica la reacción de los benzaldehídos sustituidos con metoxí apropiados con metilamina, seguido de pasos de ciclización y oxidación . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala, lo que garantiza mayores rendimientos y pureza.
Análisis De Reacciones Químicas
1(2H)-Isoquinolinona, 5,6,7-trimetoxí-2-metil- experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de dihidroisoquinolina.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio y nucleófilos como el metóxido de sodio .
Aplicaciones Científicas De Investigación
1(2H)-Isoquinolinona, 5,6,7-trimetoxí-2-metil- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Este compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 1(2H)-Isoquinolinona, 5,6,7-trimetoxí-2-metil- implica su interacción con varios objetivos y vías moleculares. Puede inhibir ciertas enzimas, lo que lleva a la interrupción de las vías metabólicas en los microorganismos, lo que explica sus propiedades antimicrobianas. En las células cancerosas, puede inducir la apoptosis activando vías de señalización específicas .
Comparación Con Compuestos Similares
1(2H)-Isoquinolinona, 5,6,7-trimetoxí-2-metil- se puede comparar con otros compuestos similares, como:
5,6,7-Trimetoxí-2-metilisoquinolin-1(2H)-ona: Estructura similar pero patrón de sustitución diferente.
5,6,7-Trimetoxí-2,3-dimetil-1(2H)-isoquinolinona: Contiene un grupo metil adicional.
5,6,7-Trimetoxí-3,4-dihidronaftalen-1(2H)-ona: Estructura central diferente pero sustitución de metoxí similar.
Estas comparaciones resaltan la singularidad de 1(2H)-Isoquinolinona, 5,6,7-trimetoxí-2-metil- en términos de su patrón de sustitución específico y las propiedades químicas resultantes.
Actividad Biológica
1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- is a compound belonging to the isoquinoline alkaloids, a significant class of biologically active natural products. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activities associated with this specific isoquinolinone derivative, supported by relevant studies and data.
Chemical Structure and Properties
The chemical structure of 1(2H)-Isoquinolinone, 5,6,7-trimethoxy-2-methyl- can be represented as follows:
- Molecular Formula : C_13H_15N_O_3
- Molecular Weight : 235.26 g/mol
This compound features three methoxy groups at the 5, 6, and 7 positions of the isoquinolinone framework, which significantly influences its biological activity.
Antitumor Activity
Research has shown that isoquinoline derivatives exhibit notable antitumor effects. A study highlighted the synthesis and evaluation of various isoquinoline compounds, revealing that those with methoxy substitutions demonstrated significant antiproliferative activity against several cancer cell lines. Specifically, compounds similar to 1(2H)-Isoquinolinone were tested against breast cancer (MDA-MB-231) and lung cancer (A549) cells, showing effective inhibition of cell growth and induction of apoptosis at micromolar concentrations .
Antibacterial and Antifungal Activity
Isoquinoline alkaloids are also recognized for their antibacterial properties. A review covering over 400 biologically active isoquinoline compounds noted that many derivatives exhibit strong antibacterial and antifungal activities. The trimethoxy substitution pattern in the target compound may enhance its interaction with microbial targets .
Anti-inflammatory Properties
The anti-inflammatory potential of isoquinoline derivatives has been extensively documented. Compounds with similar structures to 1(2H)-Isoquinolinone have been shown to inhibit pro-inflammatory cytokines in vitro. For instance, studies demonstrated that certain isoquinoline alkaloids could reduce the release of tumor necrosis factor-alpha (TNF-α) and interleukins in macrophage cell lines .
Study on Antiproliferative Effects
In a specific case study involving the synthesis of various isoquinoline derivatives, researchers found that compounds with three methoxy groups exhibited enhanced antiproliferative effects against human cancer cell lines compared to their non-methoxylated counterparts. The study concluded that structural modifications significantly impact biological activity .
Evaluation Against Infectious Agents
Another study evaluated the antibacterial efficacy of several isoquinoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the presence of methoxy groups improved the compounds' ability to disrupt bacterial cell membranes .
Data Table: Summary of Biological Activities
Propiedades
Número CAS |
23434-97-1 |
|---|---|
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
5,6,7-trimethoxy-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C13H15NO4/c1-14-6-5-8-9(13(14)15)7-10(16-2)12(18-4)11(8)17-3/h5-7H,1-4H3 |
Clave InChI |
XFRIKMYFPGKPAP-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C(C(=C(C=C2C1=O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















